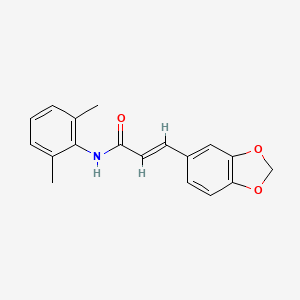
3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MDMAI or N-methyl-3,4-methylenedioxyamphetamine-indole. It belongs to the class of phenethylamines and is structurally similar to the drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, MDMAI is not used as a recreational drug and is primarily studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of MDMAI is not fully understood. However, it is believed to act as a serotonin and dopamine releaser, similar to MDMA. It also has affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cognition.
Biochemical and physiological effects:
MDMAI has been shown to increase the levels of serotonin and dopamine in the brain, leading to feelings of euphoria, increased sociability, and empathy. It has also been shown to reduce inflammation and oxidative stress, which could contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
MDMAI is a relatively new compound and has not been extensively studied in laboratory experiments. However, its unique properties and potential therapeutic applications make it a promising candidate for further research. One advantage of MDMAI is its ability to act as a selective serotonin and dopamine releaser, which could reduce the risk of adverse effects compared to traditional antidepressant medications. However, its potential side effects and interactions with other medications are not yet fully understood.
Orientations Futures
There are several potential future directions for research on MDMAI. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its antidepressant and anxiolytic effects could make it a promising alternative to traditional antidepressant medications. Further research is needed to fully understand the mechanism of action and potential side effects of MDMAI, as well as its interactions with other medications.
Méthodes De Synthèse
The synthesis of MDMAI involves the reaction between 2,6-dimethylaniline and 3,4-methylenedioxyphenyl-2-nitropropene, followed by reduction with sodium borohydride. The resulting product is then acylated with acryloyl chloride to yield MDMAI.
Applications De Recherche Scientifique
MDMAI has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MDMAI has been shown to have antidepressant and anxiolytic effects, which could make it a promising alternative to traditional antidepressant medications.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-3-5-13(2)18(12)19-17(20)9-7-14-6-8-15-16(10-14)22-11-21-15/h3-10H,11H2,1-2H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZINRYUGXBIME-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)
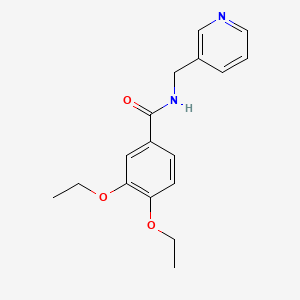
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)
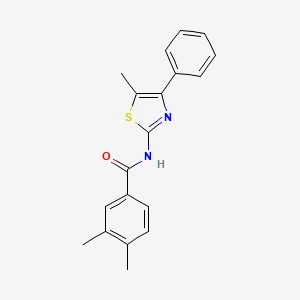
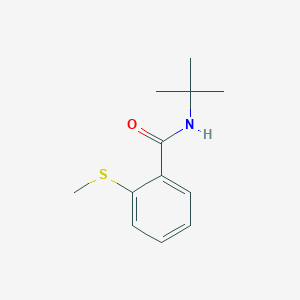
![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)
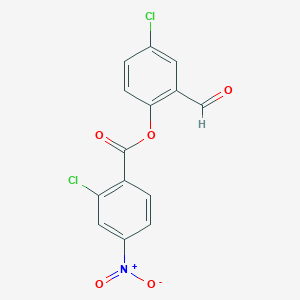
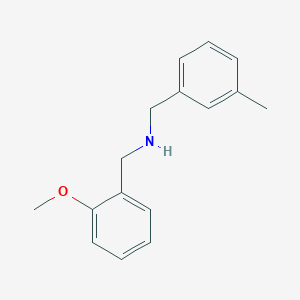
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)